D-ribonic acid
Overview
Description
D-ribonic acid is an organic compound belonging to the class of sugar acids and derivatives. It is the D-enantiomer of ribonic acid and has the molecular formula C5H10O6 . This compound is a metabolite found in various biological systems and plays a significant role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-ribonic acid can be synthesized from D-erythrose through a series of reactions. One method involves the addition of hydrogen cyanide to D-erythrose, followed by fractional crystallization of the sugar acid salts and subsequent hydrogenation of the sugar acid lactone . Another method involves the oxidation of D-ribose using bromine in the presence of sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound often involves the epimerization of arabinonic acid salts under caustic conditions, followed by fractional crystallization of the resulting ribonic acid salts . This method ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: D-ribonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form D-ribonate and reduced to form D-ribonic lactone .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen cyanide, bromine, and sodium bicarbonate . These reagents facilitate the transformation of this compound into different derivatives.
Major Products Formed: The major products formed from the reactions of this compound include D-ribonate, D-ribonic lactone, and various sugar acid salts .
Scientific Research Applications
D-ribonic acid has numerous applications in scientific research. It is used in the study of metabolic pathways and as a starting material for the synthesis of various biochemicals. In biology, it serves as a metabolite in the pentose phosphate pathway . In medicine, this compound derivatives are explored for their potential therapeutic effects . Additionally, it is used in the industrial production of riboflavin and other important compounds .
Mechanism of Action
The mechanism of action of D-ribonic acid involves its role as a metabolite in various biochemical pathways. It acts as a Bronsted acid, donating a hydron to acceptors in biochemical reactions . The molecular targets and pathways involved include the pentose phosphate pathway and other metabolic processes .
Comparison with Similar Compounds
D-ribonic acid is similar to other sugar acids such as L-ribonic acid, D-arabonic acid, and D-xylonic acid . its unique structure as the D-enantiomer of ribonic acid distinguishes it from these compounds. Unlike L-ribonic acid, this compound has specific roles in certain metabolic pathways and is used in different industrial applications .
List of Similar Compounds:- L-ribonic acid
- D-arabonic acid
- D-xylonic acid
Properties
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-BXXZVTAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021863 | |
Record name | Ribonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ribonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17812-24-7, 642-98-8 | |
Record name | Ribonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17812-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Ribonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ribonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-Ribonic acid?
A1: The molecular formula of this compound is C5H10O6, and its molecular weight is 166.13 g/mol.
Q2: Are there any spectroscopic data available for the identification of this compound?
A2: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR): 1H, 13C, and 119Sn NMR have been used to determine the structure and conformation of this compound complexes in solution. [, , ]
- Gas Chromatography-Mass Spectrometry (GC/MS): This technique has been valuable in analyzing this compound derivatives, particularly after derivatization to volatile forms. [, ]
Q3: What is the biological significance of 2-Carboxyarabinitol 1-Phosphate (CA-1-P), a derivative of this compound?
A3: CA-1-P plays a crucial role in regulating the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in photosynthesis. [, ] It acts as a tight-binding inhibitor, binding to the activated form of RuBisCO and influencing its diurnal activity in plants. [] This interaction contributes to the regulation of CO2 fixation in plants. []
Q4: Has this compound been investigated as a potential biomarker for any diseases?
A4: Yes, research suggests potential links between this compound and certain health conditions:
- Diabetic Kidney Disease: Studies have identified an association between elevated serum this compound levels and renal endpoints in individuals with Type 1 Diabetes. []
- Diabetic Foot Complications: Elevated plasma this compound levels showed an association with an increased risk of diabetic foot ulcers in a longitudinal study. []
- Cardiovascular Autonomic Neuropathy (CAN): Research has shown an association between this compound and CAN in individuals with Type 1 Diabetes. [, ]
Q5: What are the potential applications of this compound derivatives in medicinal chemistry?
A5: Derivatives like 3-Hydroxyazetidine Carboxylic Acids, synthesized from D-Glucose and structurally related to this compound, hold promise in medicinal chemistry. [] These compounds exhibit stability and can act as non-proteinogenic amino acid components in peptides, offering a new avenue for developing peptide isosteres. []
Q6: How is computational chemistry employed in research involving this compound?
A6: Density Functional Theory (DFT) calculations have proven valuable in studying this compound and its complexes. [, ] These calculations aid in determining stable conformations, investigating solvent interactions, and predicting NMR parameters, including spin-spin coupling constants (J-coupling). [, ]
Q7: Can you elaborate on the use of this compound in synthetic chemistry?
A7: this compound serves as a valuable starting material in the enantiospecific synthesis of various biologically active compounds. For instance, it has been used in the synthesis of:
- (-)-Aristeromycin: This carbocyclic nucleoside, synthesized from this compound γ-lactone, has potential applications as a chemotherapeutic agent. [, , ]
- (-)-Neplanocin A: Another carbocyclic nucleoside with therapeutic potential, synthesized enantiospecifically from this compound γ-lactone. []
- 2,3,4-Tri-O-benzyl-5-thio-D-ribono-1,5-lactone: This compound, synthesized from this compound, is a valuable intermediate in organic synthesis. [, ]
Q8: Has this compound been explored in the context of plant science and agriculture?
A8: Yes, research highlights the role of this compound in plant responses:
- Drought Tolerance: Studies suggest that exogenous application of γ-Aminobutyric Acid (GABA) can enhance drought tolerance in creeping bentgrass, potentially by influencing the accumulation of this compound and other metabolites. [] This finding indicates a possible role of this compound in plant stress responses.
Q9: What are some of the challenges in analyzing this compound and related compounds?
A9: Analyzing this compound and its derivatives can be challenging due to their polarity and low volatility.
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